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Get Quote

Core Pharmacological Properties

The table below summarizes the fundamental properties of Disopyramide that are critical for researchers and

clinicians.

Property Description

Drug Class Class 1A Antiarrhythmic [1] [2]

Primary MoA Sodium channel blocker; inhibits fast voltage-gated sodium channels (Naᵥ1.5)

[1] [3]

Key Molecular
Interactions

Binds to open/inactivated states of sodium channels; also inhibits hERG

(Kᵥ11.1) potassium channels [3] [4]

Effect on Action
Potential

Decreases phase 0 upstroke velocity (reduced Vmax); prolongs action

potential duration [1] [2]

Effect on ECG Prolongs PR & QRS intervals; prolongs QT interval [1] [2] [5]

Metabolism Primarily hepatic, via CYP3A4 [2]
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Property Description

Elimination Half-life 6.7 hours (range 4-10 hours); significantly prolonged in renal impairment [1]
[2]

This drug's negative inotropic effect (reduction of myocardial contractility) is a key characteristic, making it

uniquely useful in oHCM but contraindicated in heart failure [1] [2] [5]. It also possesses significant

anticholinergic properties, which are responsible for many of its extracardiac side effects [1] [2].

Key Research Findings and Clinical Efficacy

Disopyramide's efficacy has been notably demonstrated in specific cardiac conditions, with recent meta-

analyses confirming its potency.

Finding /
Application

Clinical/Research Significance
Reference
Source

Efficacy in
oHCM

Significantly reduces Left Ventricular Outflow Tract (LVOT) gradient;
considered most potent traditional pharmacologic therapy for

gradient reduction [6] [7].

[6] [7]

| Comparative Efficacy (Pharmacological Therapies for oHCM) | A 2024 meta-analysis ranked drug

classes by efficacy in reducing resting LVOT gradient [6]: • Disopyramide: -43.5 mmHg • Cardiac Myosin

Inhibitors (CMIs): -34.8 mmHg • Beta-Blockers: -20.7 mmHg • Calcium Channel Blockers: -14.7

mmHg | [6] | | Stereoselective hERG Blockade | The S(+) enantiomer is a more potent inhibitor of the

hERG potassium channel (IC₅₀ = 3.9 µM) than the R(-) enantiomer (IC₅₀ = 12.9 µM), explaining the QT-

prolonging effect of the racemic mixture and suggesting a potential avenue for developing safer analogs [4]. |

[4] | | Vagally-Mediated AF | Its anticholinergic properties make it a drug of choice for atrial fibrillation

(AF) triggered by high vagal tone (e.g., sleep-induced or in athletes) [2]. | [2] |

Experimental Insights and Protocols
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For drug development professionals, understanding the experimental models used to elucidate

Disopyramide's action is crucial.

In-Vitro hERG Screening Protocol: The stereoselective blockade of hERG was characterized using
a standard patch-clamp technique on HEK 293 cells expressing wild-type and mutant (e.g., Y652A,

F656A) hERG channels [4]. Cells were maintained in DMEM and studied at 37°C. Dose-response
curves for S(+) and R(-) disopyramide enantiomers were generated from these recordings, revealing

their different potencies and dependencies on specific S6 helix residues [4].
In-Vivo Arrhythmia Model: A classic study on conscious dogs 3-8 days post-myocardial infarction

used programmed ventricular stimulation to induce reentrant ventricular tachycardia. The effect of
intravenous disopyramide was assessed by its ability to prevent tachycardia induction or significantly

prolong its cycle length, demonstrating a preferential prolongation of refractoriness in the infarct zone
compared to normal tissue [8].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key molecular and cellular pathways affected by Disopyramide.
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This diagram maps the cascade from Disopyramide's interaction with ion channels to its ultimate therapeutic

antiarrhythmic effect. The drug's dual action on sodium and potassium channels is the foundation of its Class

1A activity and its associated proarrhythmic risk (QT prolongation) [1] [4].

Considerations for Drug Development

Safety and Toxicity Profile: The primary concerns in development are its negative inotropic effect
(contraindicated in systolic heart failure) and QT prolongation/Torsades de Pointes risk [1] [2] [5].

The anticholinergic side effects (dry mouth, urinary retention, constipation) are common and can limit
tolerability, though co-administration of pyridostigmine has been explored to mitigate these effects [1]

[2].
Drug-Drug Interactions (DDIs): Disopyramide is a substrate of CYP3A4. Strong inducers (e.g.,

rifampin) can reduce its efficacy, while strong inhibitors (e.g., ketoconazole, verapamil, macrolide
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antibiotics) can increase its plasma levels and the risk of toxicity [2].

Future Directions: The stereoselective action on hERG channels suggests a potential for developing
purer enantiomer drugs to dissociate efficacy from toxicity [4]. Furthermore, its established efficacy in

oHCM positions it as a key comparator for novel therapies like cardiac myosin inhibitors [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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